
Methyl 3-(trichlorostannyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(trichlorostannyl)butanoate is an organotin compound that features a tin atom bonded to three chlorine atoms and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trichlorostannyl)butanoate typically involves the reaction of methyl butanoate with trichlorotin hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tin-chlorine bonds. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trichlorostannyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form organotin hydrides.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Organotin compounds with various organic groups.
Reduction Reactions: Organotin hydrides.
Oxidation Reactions: Tin oxides or organotin oxides.
Scientific Research Applications
Methyl 3-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as catalysts and stabilizers for polymers.
Mechanism of Action
The mechanism of action of methyl 3-(trichlorostannyl)butanoate involves the interaction of the tin center with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as substitution or addition. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simple ester without the tin component.
Trichlorotin hydride: A tin compound without the ester group.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
Methyl 3-(trichlorostannyl)butanoate is unique due to the presence of both an ester group and a trichlorotin moiety in the same molecule. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
59586-05-9 |
|---|---|
Molecular Formula |
C5H9Cl3O2Sn |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
methyl 3-trichlorostannylbutanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-3-4-5(6)7-2;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
DDWBBVMWMYPHKO-UHFFFAOYSA-K |
Canonical SMILES |
CC(CC(=O)OC)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


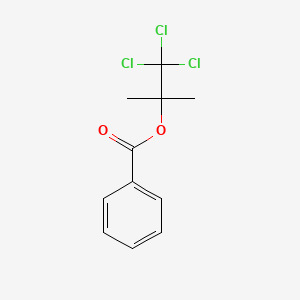
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
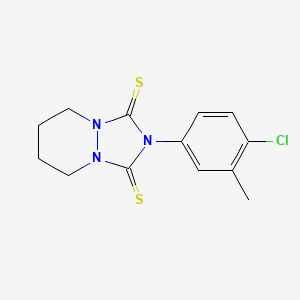
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
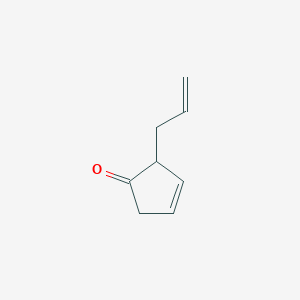
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
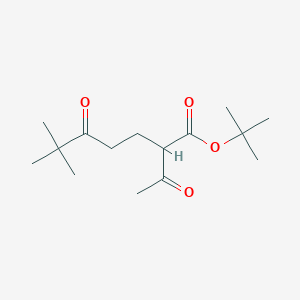
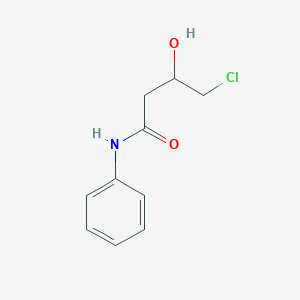
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
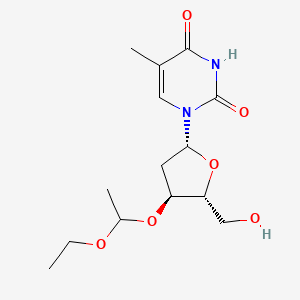
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
